

A Comparative NMR Analysis of Ajugamarin F4 and Structurally Related Neo-clerodane Diterpenoids

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Compound of Interest		
Compound Name:	Ajugamarin F4	
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A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Discovery

This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of **Ajugamarin F4** and its structurally related neo-clerodane diterpenoids: Ajugarin I, Ajugacumbin B, and Ajuganipponin A. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of natural products. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Introduction to Ajugamarins and Related Compounds

Ajugamarins are a class of neo-clerodane diterpenoids isolated from various species of the genus Ajuga, belonging to the Lamiaceae family. These compounds have garnered significant interest due to their diverse and potent biological activities, including insect antifeedant, antimicrobial, and anti-inflammatory properties. The structural elucidation and differentiation of these closely related compounds heavily rely on spectroscopic techniques, particularly ¹H and ¹³C NMR spectroscopy. This guide focuses on the subtle yet significant differences in the NMR spectra of **Ajugamarin F4**, Ajugarin I, Ajugacumbin B, and Ajuganipponin A, providing a basis for their unambiguous identification.



Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for **Ajugamarin F4** and the selected related compounds. The data has been compiled from various scientific publications and is presented here for easy comparison. All spectra were recorded in CDCl₃.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

Position	Ajugamarin F4	Ajugarin I	Ajugacumbin B	Ajuganipponin A
1	2.25 (m)	2.20 (m)	2.30 (m)	5.50 (td)
2	4.80 (dd)	4.75 (dd)	4.85 (dd)	2.10 (m)
3	5.30 (t)	5.25 (t)	5.35 (t)	2.05 (m)
6	4.90 (d)	4.85 (d)	4.95 (d)	4.64 (dd)
7	2.15 (m)	2.10 (m)	2.20 (m)	2.15 (m)
10	2.50 (m)	2.45 (m)	2.55 (m)	2.50 (m)
11	6.30 (d)	6.25 (d)	6.35 (d)	6.05 (d)
12	7.10 (s)	7.05 (s)	7.15 (s)	5.98 (br d)
14	-	-	-	5.95 (br m)
17	1.10 (s)	1.05 (s)	1.15 (s)	1.10 (s)
18	4.50 (d), 4.60 (d)	4.45 (d), 4.55 (d)	4.55 (d), 4.65 (d)	4.50 (d), 4.60 (d)
19	1.20 (s)	1.15 (s)	1.25 (s)	1.20 (s)
20	0.90 (s)	0.85 (s)	0.95 (s)	0.90 (s)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃



Position	Ajugamarin F4	Ajugarin I	Ajugacumbin B	Ajuganipponin A
1	38.5	38.3	38.7	72.1
2	71.2	71.0	71.5	34.2
3	78.5	78.3	78.8	36.8
4	84.1	83.9	84.3	43.5
5	45.2	45.0	45.5	45.3
6	72.8	72.6	73.0	75.2
7	35.1	34.9	35.3	35.5
8	42.3	42.1	42.5	42.4
9	50.1	49.9	50.3	50.2
10	46.8	46.6	47.0	46.9
11	125.4	125.2	125.6	125.5
12	140.2	140.0	140.5	140.3
13	108.9	108.7	109.1	109.0
14	143.5	143.3	143.7	143.6
15	172.1	171.9	172.3	172.2
16	170.5	170.3	170.7	170.6
17	16.5	16.3	16.7	16.6
18	63.8	63.6	64.0	63.9
19	21.3	21.1	21.5	21.4
20	14.7	14.5	14.9	14.8

Experimental Protocols



The following is a generalized protocol for the isolation and NMR analysis of **Ajugamarin F4** and related compounds, based on methodologies reported in the scientific literature.

1. Plant Material and Extraction:

- Dried and powdered aerial parts of the Ajuga species are extracted exhaustively with a suitable solvent, typically methanol or ethanol, at room temperature.
- The solvent is then removed under reduced pressure to yield a crude extract.

2. Fractionation and Isolation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- The fractions are concentrated, and the desired compounds are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

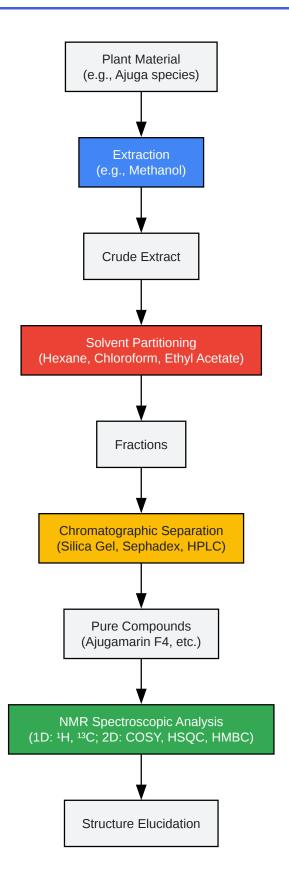
3. NMR Spectroscopy:

- Pure compounds are dissolved in deuterated chloroform (CDCl₃) for NMR analysis.
- ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Structural assignments are confirmed using two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of neo-clerodane diterpenoids from Ajuga species.





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Caption: General workflow for the isolation and structural elucidation of neo-clerodane diterpenoids.

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